Welcome to the BenchChem Online Store!
molecular formula C12H16Cl2O2 B8425976 1,4-Bis(2-chloroethoxymethyl)benzene

1,4-Bis(2-chloroethoxymethyl)benzene

Cat. No. B8425976
M. Wt: 263.16 g/mol
InChI Key: SQIIEEKMKLXRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05093370

Procedure details

To 5.0 g of p-xylylene dichloride was added 25 ml of 2-chloroethanol, and the mixture was refluxed for 24 hours. After the reaction, 2-chloroethanol was removed under reduce pressure at 100° C. The residue was applied to a silica gel column and eluted with hexane/chloroform (1:1) as eluent, and a relevant fraction was further purified by distillation to obtain 2.44 g of the title compound as a colorless liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:9]Cl)[CH:6]=[CH:5][C:4]([CH2:7]Cl)=[CH:3][CH:2]=1.[Cl:11][CH2:12][CH2:13][OH:14]>>[Cl:11][CH2:12][CH2:13][O:14][CH2:9][C:1]1[CH:2]=[CH:3][C:4]([CH2:7][O:14][CH2:13][CH2:12][Cl:11])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CCl)CCl
Name
Quantity
25 mL
Type
reactant
Smiles
ClCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
at 100° C
WASH
Type
WASH
Details
eluted with hexane/chloroform (1:1) as eluent
DISTILLATION
Type
DISTILLATION
Details
a relevant fraction was further purified by distillation

Outcomes

Product
Name
Type
product
Smiles
ClCCOCC1=CC=C(C=C1)COCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.